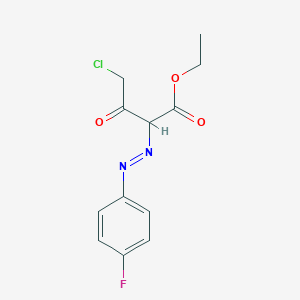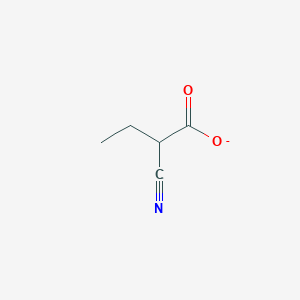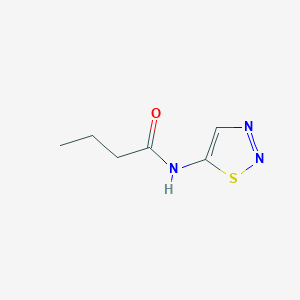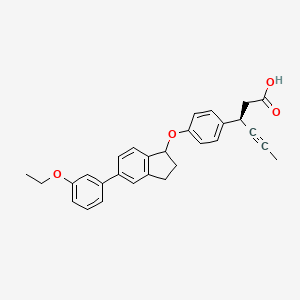
3-Formylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylcinnamic acid is an organic compound characterized by the presence of a formyl group (-CHO) attached to the third carbon of the cinnamic acid backbone. This compound is a derivative of cinnamic acid, which is widely known for its applications in various fields such as pharmaceuticals, cosmetics, and food industries. The structural formula of this compound is C10H8O3, and it is known for its crystalline nature and aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Formylcinnamic acid can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield this compound.
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, where the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-Carboxy-cinnamic acid.
Reduction: 3-Hydroxymethyl-cinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Formylcinnamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential as intermediates in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of fragrances, flavors, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Formylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
3-Formylcinnamic acid can be compared with other cinnamic acid derivatives such as:
Cinnamic Acid: The parent compound, which lacks the formyl group and has different chemical reactivity and applications.
4-Hydroxycinnamic Acid: Known for its potent antioxidant properties and applications in the food and pharmaceutical industries.
3-Methoxycinnamic Acid: Exhibits different biological activities and is used in various medicinal and industrial applications.
The uniqueness of this compound lies in its formyl group, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-(3-formylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13) |
Clave InChI |
PQXAPANLBKXEKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Benzyl-2-bromo-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol](/img/structure/B8321555.png)

![[(5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino]acetic acid](/img/structure/B8321576.png)




![N-[Dichlorophosphinyl]-4-methoxybenzamide](/img/structure/B8321604.png)

![2-Chloro-4-(mesityloxy)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8321629.png)


